molecular formula C7H3ClN2O2 B1361363 4-Chloro-3-nitrobenzonitrile CAS No. 939-80-0

4-Chloro-3-nitrobenzonitrile

Cat. No. B1361363
CAS RN: 939-80-0
M. Wt: 182.56 g/mol
InChI Key: XBLPHYSLHRGMNW-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzonitrile is an organic compound with the molecular formula ClC6H3(NO2)CN. It is a white to light yellow to green powder . It has been prepared from the reaction of 4-chloro-3-nitrobenzamide and phosphorus oxychloride . It may be employed for the radiosynthesis of analogs of serotonin transporter (SERT) ligands for use in positron emission tomography (PET) studies . It may also be used in the synthesis of 3-nitro-4-thiocyanobenzonitryl .


Synthesis Analysis

The synthesis of 4-Chloro-3-nitrobenzonitrile involves the reaction of 4-chloro-3-nitrobenzamide and phosphorus oxychloride . Unfortunately, the detailed synthesis process is not available in the search results.


Molecular Structure Analysis

In the molecular structure of 4-Chloro-3-nitrobenzonitrile, the Cl, C, and N atoms are coplanar with the aromatic ring . The molecules of 4-chloro-3-nitrobenzonitrile are linked by weak intermolecular C-H…O and C-H…N hydrogen bonds . The π-π contact between the benzene rings may further stabilize the structure .


Chemical Reactions Analysis

The vibrational analysis of 4-chloro-3-nitrobenzonitrile has been recorded in the range of 400-4000cm -1 . Unfortunately, the detailed chemical reactions involving 4-Chloro-3-nitrobenzonitrile are not available in the search results.


Physical And Chemical Properties Analysis

4-Chloro-3-nitrobenzonitrile is a solid at 20°C . It has a molecular weight of 182.56 . It is slightly soluble in water . Its melting point ranges from 98.0 to 102.0 °C .

Scientific Research Applications

Synthesis of Serotonin Transporter Ligands

4-Chloro-3-nitrobenzonitrile: is utilized in the radiosynthesis of analogs of serotonin transporter (SERT) ligands . These ligands are crucial for positron emission tomography (PET) studies, which are instrumental in neuroimaging and the study of neurological disorders.

Preparation of N-(4-cyano-2-nitrophenyl)glycine

This compound serves as a precursor in the preparation of N-(4-cyano-2-nitrophenyl)glycine , a molecule that has potential applications in pharmaceutical development due to its structural uniqueness.

Pharmaceutical Intermediate

Due to its reactive functional groups, 4-Chloro-3-nitrobenzonitrile acts as an intermediate in pharmaceutical synthesis . It can be used to create various compounds with potential therapeutic effects.

Fine Chemical Intermediate

In the field of fine chemicals, which includes dyes, pigments, and agrochemicals, 4-Chloro-3-nitrobenzonitrile is used as an intermediate to synthesize more complex molecules .

Analytical Chemistry

4-Chloro-3-nitrobenzonitrile: can be used as a standard or reference compound in analytical chemistry due to its well-defined physical and chemical properties .

Safety and Hazards

4-Chloro-3-nitrobenzonitrile is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLPHYSLHRGMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239868
Record name Benzonitrile, 4-chloro-3-nitro-
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Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-nitrobenzonitrile

CAS RN

939-80-0
Record name 4-Chloro-3-nitrobenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-chloro-3-nitro-
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Record name Benzonitrile, 4-chloro-3-nitro-
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Record name 4-chloro-3-nitrobenzonitrile
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Synthesis routes and methods

Procedure details

4-chloro-benzonitrile was reacted with nitric acid to obtain 3-nitro-4-chloro-benzonitrile melting at 100°-101° C. which was reacted with N-hydroxy-phthalimide to obtain 0-(4-cyano-2-nitrophenoxy)-phthalimide melting at 233°-234° C. The latter was reacted to obtain 0-(4-cyano-2-nitro-phenyl)-hydroxylamine melting at 154°-155° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of 4-chloro-3-nitrobenzonitrile and how does its structure influence its crystal packing?

A1: 4-Chloro-3-nitrobenzonitrile (C7H3ClN2O2) is an aromatic compound consisting of a benzene ring substituted with a chlorine atom, a nitro group, and a nitrile group. The molecule exhibits a planar conformation, where the chlorine, carbon, and nitrogen atoms lie in the same plane as the benzene ring []. This planarity facilitates close packing of molecules within the crystal lattice. Weak intermolecular interactions, specifically C–H⋯O and C–H⋯N hydrogen bonds, contribute to the overall stability of the crystal structure []. Additionally, π–π stacking interactions between adjacent benzene rings, with a centroid-to-centroid distance of 3.912 Å, further enhance the crystal packing stability [].

Q2: How can 4-chloro-3-nitrobenzonitrile be used in organic synthesis?

A2: 4-Chloro-3-nitrobenzonitrile serves as a versatile building block in organic synthesis. The presence of the chlorine atom allows for nucleophilic aromatic substitution reactions, enabling the introduction of various substituents onto the benzene ring. For instance, reacting 4-chloro-3-nitrobenzonitrile with guanidine can yield 4-substituted 2-nitrophenylguanidines []. These guanidine derivatives can then be further cyclized under basic conditions to generate 3-amino-7-substituted 1,2,4-benzotriazine-1-oxides [], showcasing the compound's utility in constructing complex heterocyclic systems.

Q3: Is there any information available on the vibrational properties of 4-chloro-3-nitrobenzonitrile?

A3: While specific spectroscopic data is limited in the provided abstracts, one can infer that vibrational analysis, likely using techniques like infrared and Raman spectroscopy, has been performed on 4-chloro-3-nitrobenzonitrile []. These techniques provide insights into the molecule's vibrational modes, which are influenced by its structure and intermolecular interactions. Further investigation into the published literature related to reference [] would be needed to obtain detailed spectroscopic data.

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